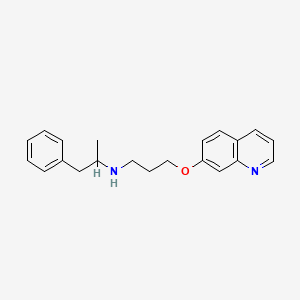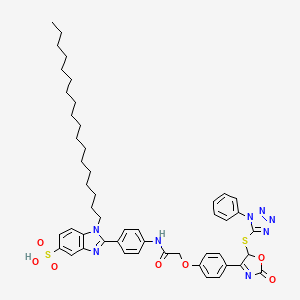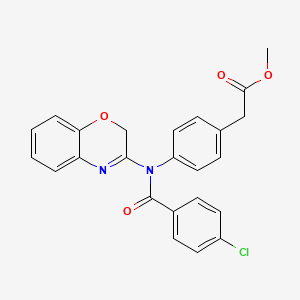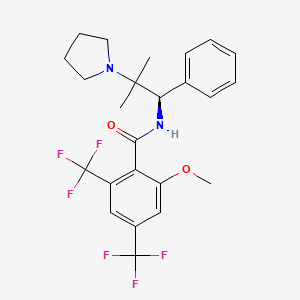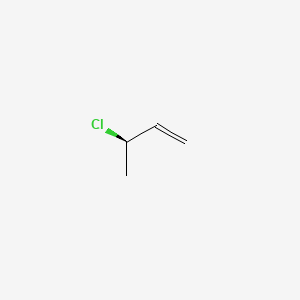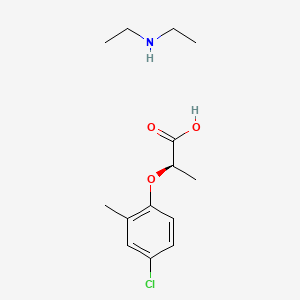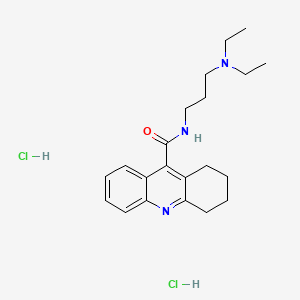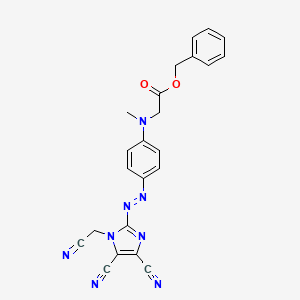
4-Methyl-2,6-bis-toluylaminonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,6-bis-toluylaminonicotinonitrile is a chemical compound with the molecular formula C21H20N4 and a molecular weight of 328.4111 g/mol . This compound is characterized by its achiral nature and lack of optical activity. It is a derivative of nicotinonitrile, featuring two toluylamino groups attached to the 2 and 6 positions of the nicotinonitrile ring, with an additional methyl group at the 4 position.
Vorbereitungsmethoden
The synthesis of 4-Methyl-2,6-bis-toluylaminonicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of Toluylamino Groups: The toluylamino groups are introduced via nucleophilic substitution reactions, where toluylamine reacts with the nicotinonitrile core under controlled conditions.
Methylation: The final step involves the methylation of the 4-position on the nicotinonitrile ring, often using methyl iodide or similar methylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
4-Methyl-2,6-bis-toluylaminonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and halogenating agents like bromine (Br2). Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,6-bis-toluylaminonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,6-bis-toluylaminonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2,6-bis-toluylaminonicotinonitrile can be compared with other similar compounds, such as:
2,6-Diaminonicotinonitrile: Lacks the methyl and toluyl groups, resulting in different chemical and biological properties.
4-Methyl-2,6-diaminonicotinonitrile: Similar structure but without the toluyl groups, leading to variations in reactivity and applications.
2,6-Bis(4-methylphenyl)aminonicotinonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52982-15-7 |
|---|---|
Molekularformel |
C21H20N4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-methyl-2,6-bis(4-methylanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H20N4/c1-14-4-8-17(9-5-14)23-20-12-16(3)19(13-22)21(25-20)24-18-10-6-15(2)7-11-18/h4-12H,1-3H3,(H2,23,24,25) |
InChI-Schlüssel |
XYDGHOZRXFBRGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(C(=C2)C)C#N)NC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)
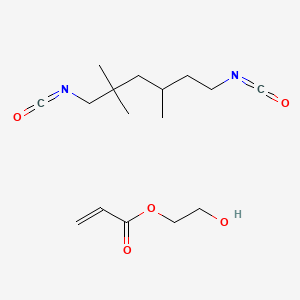
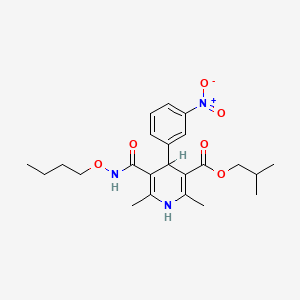
![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)
